molecular formula C19H15NO3 B6394647 5-(3-Benzyloxyphenyl)picolinic acid CAS No. 1262009-78-8

5-(3-Benzyloxyphenyl)picolinic acid

Cat. No.: B6394647
CAS No.: 1262009-78-8
M. Wt: 305.3 g/mol
InChI Key: GKOCJUAWQDKJFU-UHFFFAOYSA-N
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Description

5-(3-Benzyloxyphenyl)picolinic acid is a substituted picolinic acid derivative featuring a benzyloxy group at the meta position (C3) of the phenyl ring attached to the pyridine core. The benzyloxy substituent introduces steric bulk and modulates electronic properties, influencing solubility, stability, and biological activity.

Properties

IUPAC Name

5-(3-phenylmethoxyphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19(22)18-10-9-16(12-20-18)15-7-4-8-17(11-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOCJUAWQDKJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CN=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Benzyloxyphenyl)picolinic acid typically involves the reaction of 3-benzyloxybenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Benzyloxyphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

5-(3-Benzyloxyphenyl)picolinic acid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-Benzyloxyphenyl)picolinic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The benzyloxyphenyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Functional Group Modifications

  • 5-(Benzo[1,3]dioxol-5-yl)picolinic Acid :
    Replacing benzyloxy with a benzodioxole group (a fused methylenedioxy ring) enhances π-π stacking interactions and improves binding to aromatic receptors. This compound (CAS 887983-53-1, molecular weight 243.21) is commercially available for research.

  • 5-(Methylsulfonyl)picolinic Acid (CAS 1186663-48-8) :
    The methylsulfonyl group is strongly electron-withdrawing, increasing acidity (pKa ~1–2) and solubility in polar solvents. Such derivatives are explored as enzyme inhibitors due to their ability to mimic transition states.

Alkyl and Aryl Substituents

  • 5-(4-Butylphenyl)picolinic Acid (qy17) :
    A butyl chain at the para position improves antibacterial activity against Enterococcus faecium (MIC < 1 µg/mL) compared to bulkier tert-butyl analogs (qy20). The linear alkyl chain enhances membrane penetration and solubility.

Physicochemical and Pharmacological Properties

Compound Substituent Molecular Weight Key Properties Biological Activity Reference
5-(3-Benzyloxyphenyl)picolinic acid 3-benzyloxyphenyl ~305 (estimated) Moderate solubility, lipophilic Not reported
5-(4-Benzyloxyphenyl)picolinic acid 4-benzyloxyphenyl 305.33 Higher planarity, improved binding Under investigation
5-(Benzo[1,3]dioxol-5-yl)picolinic acid Benzodioxole 243.21 Enhanced π-π interactions Research reagent
5-(4-Butylphenyl)picolinic acid (qy17) 4-butylphenyl Not provided High solubility, antibacterial MIC < 1 µg/mL (E. faecium)
5-(Methylsulfonyl)picolinic acid Methylsulfonyl 201.20 High acidity, polar Enzyme inhibition studies

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